REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[Li:5].[CH3:17][OH:18].[CH3:6][c:7]1[cH:8][c:9]([C:10](=[O:11])[Cl:12])[cH:13][cH:14][c:15]1[CH3:16].[Cl-:19].[NH4+:20].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1.[c:26]1([S:27][Cu:28])[cH:29][cH:30][cH:31][cH:32][cH:33]1>>[C:1]([CH3:2])([CH3:3])([CH3:4])[C:10]([c:9]1[cH:8][c:7]([CH3:6])[c:15]([CH3:16])[cH:14][cH:13]1)=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)Cl)cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
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[Cu]Sc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]Sc1ccccc1
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Name
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|
Type
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product
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Smiles
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Cc1ccc(C(=O)C(C)(C)C)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |